molecular formula C9H6BNO2S B11899155 (4-Cyanobenzo[b]thiophen-2-yl)boronic acid CAS No. 1119899-36-3

(4-Cyanobenzo[b]thiophen-2-yl)boronic acid

Cat. No.: B11899155
CAS No.: 1119899-36-3
M. Wt: 203.03 g/mol
InChI Key: WTRSWINTNNLBAD-UHFFFAOYSA-N
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Description

(4-Cyanobenzo[b]thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C9H6BNO2S It is a derivative of benzo[b]thiophene, featuring a cyano group at the 4-position and a boronic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanobenzo[b]thiophen-2-yl)boronic acid typically involves the following steps:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of Cyano Group: The cyano group is introduced at the 4-position using a suitable nitration reaction followed by reduction.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanobenzo[b]thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The cyano group can undergo reduction to form amines, while the boronic acid group can be oxidized to form boronic esters or borates.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Reducing Agents: Such as lithium aluminum hydride for the reduction of the cyano group.

    Oxidizing Agents: Such as hydrogen peroxide for the oxidation of the boronic acid group.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Amines: Formed through the reduction of the cyano group.

    Boronic Esters: Formed through the oxidation of the boronic acid group.

Scientific Research Applications

(4-Cyanobenzo[b]thiophen-2-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Cyanobenzo[b]thiophen-2-yl)boronic acid in chemical reactions involves the following key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyanobenzo[b]thiophen-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group, which imparts distinct reactivity and versatility in various chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

1119899-36-3

Molecular Formula

C9H6BNO2S

Molecular Weight

203.03 g/mol

IUPAC Name

(4-cyano-1-benzothiophen-2-yl)boronic acid

InChI

InChI=1S/C9H6BNO2S/c11-5-6-2-1-3-8-7(6)4-9(14-8)10(12)13/h1-4,12-13H

InChI Key

WTRSWINTNNLBAD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2S1)C#N)(O)O

Origin of Product

United States

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